molecular formula C8H6BrFN2O B13930927 2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl-

2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl-

Cat. No.: B13930927
M. Wt: 245.05 g/mol
InChI Key: KNJRZSVCFOXYAC-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine and fluorine substituents on the benzimidazole ring, which can significantly influence its chemical and biological properties. The molecular formula of this compound is C8H6BrFN2O, and it has a molecular weight of 245.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-7-fluoro-1,3-dihydro-1-methyl-2H-benzimidazole with suitable reagents to introduce the desired substituents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted benzimidazole derivatives .

Scientific Research Applications

2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine substituents can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

  • 2H-Benzimidazol-2-one, 7-bromo-6-fluoro-1,3-dihydro-1-methyl-
  • 2H-Benzimidazol-2-one, 6-chloro-7-fluoro-1,3-dihydro-1-methyl-
  • 2H-Benzimidazol-2-one, 6-bromo-7-chloro-1,3-dihydro-1-methyl-

Uniqueness

2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- is unique due to the specific combination of bromine and fluorine substituents on the benzimidazole ring.

Properties

Molecular Formula

C8H6BrFN2O

Molecular Weight

245.05 g/mol

IUPAC Name

5-bromo-4-fluoro-3-methyl-1H-benzimidazol-2-one

InChI

InChI=1S/C8H6BrFN2O/c1-12-7-5(11-8(12)13)3-2-4(9)6(7)10/h2-3H,1H3,(H,11,13)

InChI Key

KNJRZSVCFOXYAC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2F)Br)NC1=O

Origin of Product

United States

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